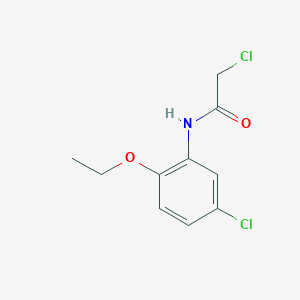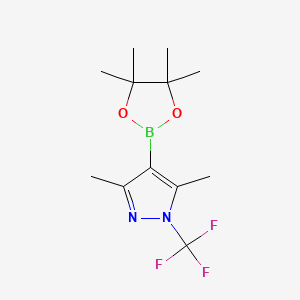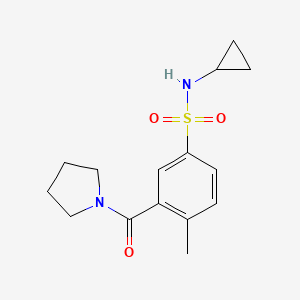
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide, also known as CEPA, is a chemical compound that has been widely studied for its potential applications in the field of medicine. CEPA belongs to the class of chloroacetamides and has been shown to possess a variety of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide is not fully understood, but it has been shown to act through multiple pathways. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to possess anti-cancer and anti-inflammatory properties. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. In addition, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a variety of biological activities. However, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide also has some limitations for lab experiments. It has been shown to possess low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biological activities that make it a promising candidate for the development of new drugs. Another area of interest is the study of the mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. The exact mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide is not fully understood, and further research is needed to elucidate its molecular targets. Finally, the study of the physiological effects of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide in animal models and humans is an important area of future research.
Synthesemethoden
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide can be synthesized through a multi-step process starting from 2-ethoxyaniline. The first step involves the reaction of 2-ethoxyaniline with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2-ethoxyphenyl)acetamide. This intermediate is then reacted with 5-chloro-2-nitrobenzoyl chloride in the presence of a base to form 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biological activities that make it a promising candidate for the development of new drugs. It has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-9-4-3-7(12)5-8(9)13-10(14)6-11/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRQOZQXIJXDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)



![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide](/img/structure/B7456196.png)
![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7456207.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456212.png)